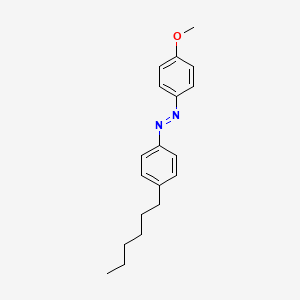
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene typically involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or aniline derivative under basic conditions to form the azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction can convert the diazene group to hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a photoresponsive material due to its ability to undergo reversible isomerization upon exposure to light.
Biology: Studied for its potential use in controlling biological processes through light-induced changes.
Medicine: Investigated for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Mecanismo De Acción
The primary mechanism by which (E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This reversible change can alter the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the hexyl and methoxy substituents.
Disperse Orange 1: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dimethylamino)azobenzene: Another azobenzene derivative with a dimethylamino group.
Uniqueness
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene is unique due to the presence of the hexyl and methoxy groups, which can influence its solubility, stability, and photoresponsive behavior. These substituents can make it more suitable for specific applications compared to other azobenzene derivatives.
Propiedades
Número CAS |
33228-35-2 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(4-hexylphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C19H24N2O/c1-3-4-5-6-7-16-8-10-17(11-9-16)20-21-18-12-14-19(22-2)15-13-18/h8-15H,3-7H2,1-2H3 |
Clave InChI |
RNEVHNDGRSHWOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


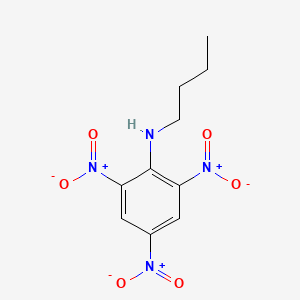
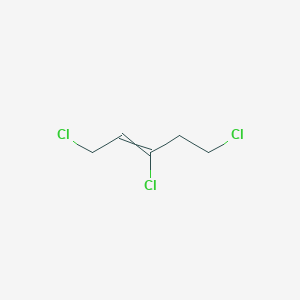

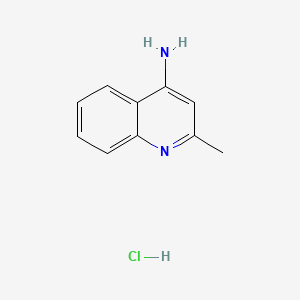
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
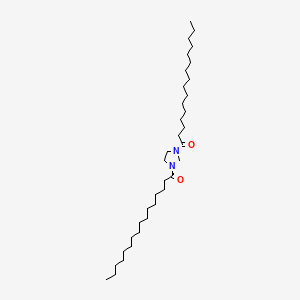

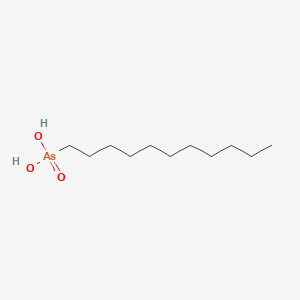
![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
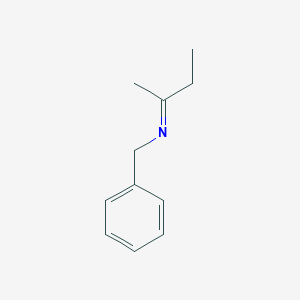

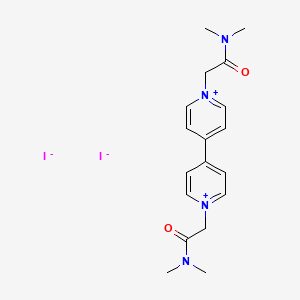
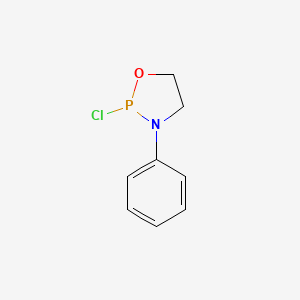
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
